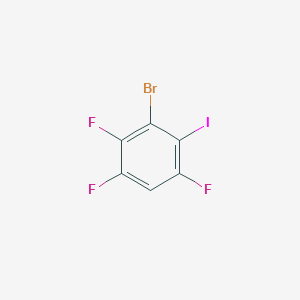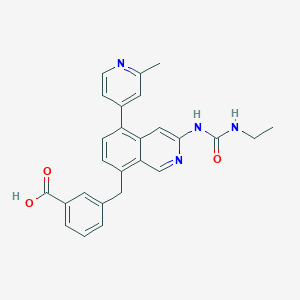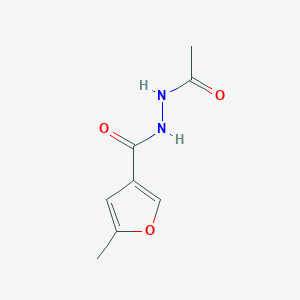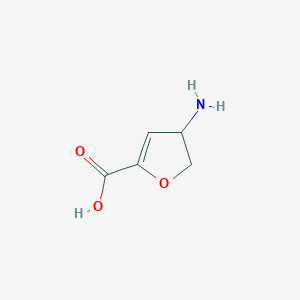![molecular formula C12H21N3O3 B12864834 [2-(2-Cyanoacetylamino)-2-methylpropyl]-carbamic acid t-butyl ester](/img/structure/B12864834.png)
[2-(2-Cyanoacetylamino)-2-methylpropyl]-carbamic acid t-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2-Cyanoacetylamino)-2-methylpropyl]-carbamic acid t-butyl ester is a chemical compound with a complex structure that includes a cyano group, an acetylamino group, and a t-butyl ester
Métodos De Preparación
The synthesis of [2-(2-Cyanoacetylamino)-2-methylpropyl]-carbamic acid t-butyl ester can be achieved through several synthetic routes. One common method involves the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates . This method typically uses dicyclohexylcarbodiimide (DCC) and a carboxylic acid to form an O-acylisourea intermediate, which then reacts with an alcohol to form the ester . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific solvents and catalysts.
Análisis De Reacciones Químicas
[2-(2-Cyanoacetylamino)-2-methylpropyl]-carbamic acid t-butyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with nucleophiles like amines or alcohols.
Common reagents and conditions used in these reactions include bases like sodium hydroxide (NaOH) and acids like hydrochloric acid (HCl). Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
[2-(2-Cyanoacetylamino)-2-methylpropyl]-carbamic acid t-butyl ester has several scientific research applications:
Mecanismo De Acción
The mechanism by which [2-(2-Cyanoacetylamino)-2-methylpropyl]-carbamic acid t-butyl ester exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as a nucleophile in transesterification reactions, forming a tetrahedral intermediate . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar compounds to [2-(2-Cyanoacetylamino)-2-methylpropyl]-carbamic acid t-butyl ester include:
These compounds share structural similarities but may differ in their reactivity and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties.
Propiedades
Fórmula molecular |
C12H21N3O3 |
|---|---|
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[(2-cyanoacetyl)amino]-2-methylpropyl]carbamate |
InChI |
InChI=1S/C12H21N3O3/c1-11(2,3)18-10(17)14-8-12(4,5)15-9(16)6-7-13/h6,8H2,1-5H3,(H,14,17)(H,15,16) |
Clave InChI |
BZWHXUAQCOWMHD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC(C)(C)NC(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


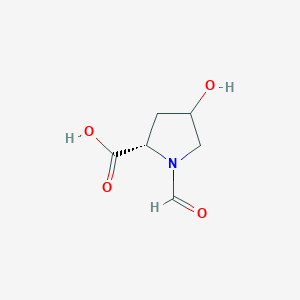

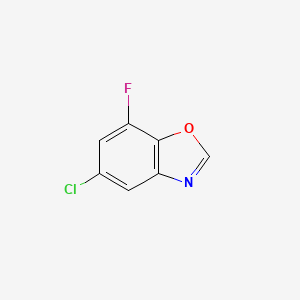
![2-Bromobenzo[d]oxazol-5-ol](/img/structure/B12864775.png)
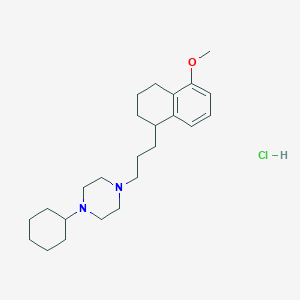
![(2-Bromobenzo[d]oxazol-5-yl)methanol](/img/structure/B12864787.png)
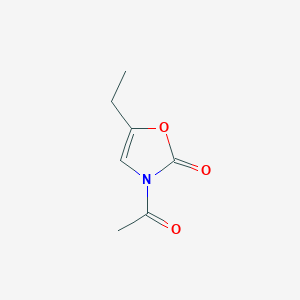
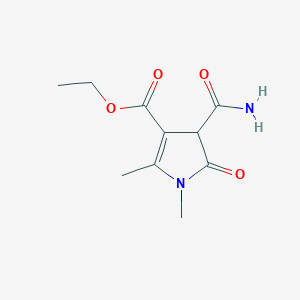
![Methyl (R)-3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride](/img/structure/B12864802.png)
![(6R,7R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol](/img/structure/B12864809.png)
